2-Methyl-2-pentyl-1,3-dioxolane
Description
Significance of 1,3-Dioxolanes in Organic Chemistry Research
The 1,3-dioxolane (B20135) ring system is a prevalent motif in organic chemistry, primarily recognized for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govthieme-connect.de This protective function is crucial in multi-step syntheses, allowing chemists to mask a reactive carbonyl or diol group while transformations are carried out on other parts of a molecule. ontosight.ai The stability of the dioxolane ring under basic, reductive, and oxidative conditions makes it a robust and reliable choice for this purpose. thieme-connect.de
Beyond their use as protecting groups, 1,3-dioxolanes serve as important intermediates in the synthesis of a wide array of chemical products. ontosight.aiontosight.ai They are building blocks for pharmaceuticals, fragrances, agrochemicals, and specialty materials. nih.govontosight.ai Many biologically active compounds, including antiviral, antifungal, and anti-HIV agents, incorporate the 1,3-dioxolane structure. nih.govchemicalbook.com In the field of polymer science, certain dioxolane derivatives are used as comonomers and in radical ring-opening polymerization to create polymers with tunable properties. wikipedia.orgrsc.org Furthermore, their properties as solvents and their potential application as biofuel additives highlight the diverse utility of this class of compounds. ontosight.aiwikipedia.orgresearchgate.net
Structural Classification and Nomenclature of 2-Methyl-2-pentyl-1,3-Dioxolane
This compound is a heterocyclic compound. ontosight.ai Its core structure is the 1,3-dioxolane ring, a five-membered saturated ring containing three carbon atoms and two oxygen atoms at positions 1 and 3. chemicalbook.comwikipedia.org This specific molecule is substituted at the C2 position—the carbon atom situated between the two oxygen atoms—with both a methyl group (-CH₃) and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). ontosight.ai
Structurally, 1,3-dioxolanes are classified as cyclic acetals. chemicalbook.comnih.gov More specifically, when the C2 atom is bonded to two carbon-based groups (as is the case here), the compound is termed a cyclic ketal. This compound is formed from the reaction of a ketone, 2-heptanone (B89624), with ethylene (B1197577) glycol. nist.gov This classifies it as the cyclic 1,2-ethanediyl acetal (B89532) of 2-heptanone. nist.gov
The systematic IUPAC name, This compound , is derived by identifying the parent heterocycle (1,3-dioxolane) and naming the substituents at the number 2 carbon atom. nist.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| CAS Registry Number | 4352-95-8 |
| Appearance | Colorless liquid |
| Boiling Point | 197.85 °C (Predicted) |
| Density | 0.893 - 0.900 g/cm³ at 25 °C |
| Refractive Index | 1.418 - 1.425 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol |
Data sourced from references nist.gov.
Historical Context and Evolution of Research on Substituted 1,3-Dioxolanes
The use of cyclic acetals as protecting groups has been a standard transformation in organic synthesis for many decades. thieme-connect.de Early research focused on the fundamental reactions to form these structures, such as the acid-catalyzed condensation of an aldehyde or ketone with a diol like ethylene glycol. chemicalbook.com
Over time, research evolved from these foundational applications toward the synthesis of more complex and functionally diverse dioxolanes. The development of new catalytic systems, including various Lewis acids, allowed for more efficient and selective formation of dioxolane rings under milder conditions. acs.org
In recent decades, research has been driven by several key areas. The search for new pharmaceuticals has led to the synthesis of numerous 1,3-dioxolane derivatives with specific biological activities, including chiral dioxolanes designed to interact with specific biological targets like serotonin (B10506) receptors. nih.govnih.gov The rise of the biodiesel industry has produced a surplus of glycerol (B35011), a by-product that can be converted into value-added chemicals. This has spurred significant research into the acetalization of glycerol to produce substituted dioxolanes like solketal (B138546), which have applications as fuel additives. researchgate.net Furthermore, the field of polymer chemistry has explored the use of specialized dioxolanes to create advanced materials with degradable backbones. rsc.org The discovery of natural products containing the 1,3-dioxolane moiety from sources like marine fungi continues to inspire new synthetic targets and investigations into their biological potential. foodb.camdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
4352-95-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI Key |
OUQPLRDJDIOBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCO1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Pentyl 1,3 Dioxolane
Acetalization Reactions of Carbonyl Compounds with 1,2-Ethanediol (B42446)
Acid-Catalyzed Approaches
The formation of the 1,3-dioxolane (B20135) ring is typically facilitated by an acid catalyst. The process involves the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of 1,2-ethanediol. Subsequent dehydration, driven by the removal of water, leads to the formation of the stable five-membered ring. libretexts.org Various acid catalysts can be employed to promote this reaction. google.com
Role of Lewis Acid Catalysts
Lewis acids play a crucial role in catalyzing the formation of 1,3-dioxolanes. acs.orgnih.gov Among these, montmorillonite (B579905) K10, a type of clay, has been shown to be an efficient and reusable catalyst for the acetalization of ketones. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org Its acidic nature and layered structure provide a suitable environment for the reaction to proceed, often under mild conditions. researchgate.net The reaction is typically carried out by refluxing a mixture of the ketone, ethylene (B1197577) glycol, and montmorillonite K10 in a solvent like benzene (B151609) or toluene (B28343), with continuous removal of water using a Dean-Stark apparatus. researchgate.net
Another effective Lewis acid catalyst is boron trifluoride etherate (BF₃·Et₂O). nih.gov This catalyst facilitates the reaction by coordinating with the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by ethylene glycol.
Table 1: Comparison of Lewis Acid Catalysts in Dioxolane Synthesis
| Catalyst | Advantages | Reaction Conditions |
|---|---|---|
| Montmorillonite K10 | Environmentally benign, reusable, low cost rsc.org | Reflux in benzene or toluene researchgate.net |
| BF₃·Et₂O | Highly effective for activating ketones | Typically used in aprotic solvents |
Influence of Substrate Structure on Reaction Yields and Selectivity
The structure of the carbonyl substrate significantly influences the yield and selectivity of the dioxolane formation. Steric hindrance around the carbonyl group can affect the rate of reaction. For instance, ketones with bulky substituents may react more slowly than those with smaller groups. The relative reactivity of aldehydes and ketones also plays a role; aldehydes are generally more reactive than ketones in acetal (B89532) formation. youtube.com In molecules containing both functional groups, it is possible to selectively protect the more reactive aldehyde group. libretexts.org
The choice of the diol can also impact the reaction. The use of 1,2-ethanediol to form a five-membered dioxolane ring is often entropically favored over the use of two separate alcohol molecules. youtube.comchegg.com
Alternative Synthetic Routes
While acetalization of ketones is the most direct route, other methods can be employed for the synthesis of 2-methyl-2-pentyl-1,3-dioxolane and related structures.
Strategies Utilizing Orthoformates
Trimethyl orthoformate can be used as a reagent in the synthesis of acetals. wikipedia.org It can react with ketones in the presence of an acid catalyst to form the corresponding dimethyl ketal. In the context of 1,3-dioxolane synthesis, orthoformates can be used to drive the equilibrium towards product formation by reacting with the water generated during the reaction. wikipedia.orgunive.itresearchgate.net
Synthesis of Methylene-1,3-Dioxolanes as Precursors
An alternative approach involves the synthesis of methylene-1,3-dioxolanes, which can serve as versatile intermediates. rsc.orggoogle.comgoogle.com These compounds can be prepared from the corresponding 2-halomethyl-1,3-dioxolanes through an elimination reaction. google.com For instance, 2-chloromethyl-2-methyl-1,3-dioxolane can be treated with a base to yield 2-methylene-2-methyl-1,3-dioxolane. While not a direct synthesis of this compound, this methodology highlights the synthesis of a related structural motif that can potentially be further elaborated.
Heterocyclization Approaches to Dioxolane Rings
The most common and direct method for synthesizing this compound is the acid-catalyzed heterocyclization of 2-heptanone (B89624) with ethylene glycol. This reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of 2-heptanone, followed by intramolecular cyclization and dehydration to form the five-membered dioxolane ring. wikipedia.orgyoutube.com
The general mechanism for this acid-catalyzed acetalization is as follows:
Protonation of the carbonyl oxygen of the ketone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate.
Proton transfer from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.
Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
Intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety on the carbocation.
Deprotonation of the resulting oxonium ion to yield the final this compound product and regenerate the acid catalyst. youtube.com
Alternative heterocyclization approaches can involve the reaction of epoxides with ketones. For instance, styrene (B11656) oxide has been reacted with acetone (B3395972) in the presence of zeolite catalysts to form 2,2-dimethyl-4-phenyl-1,3-dioxolane. researchgate.net A similar strategy could theoretically be employed for this compound, though this would require a more complex substituted epoxide.
Reaction Condition Optimization in Dioxolane Synthesis
The efficiency of dioxolane synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst loading, and reaction time. sigmaaldrich.com
The choice of solvent and reaction temperature plays a crucial role in the synthesis of dioxolanes. Solvents are selected based on their ability to dissolve the reactants and facilitate the removal of water, which is a byproduct of the reaction. The removal of water is critical as it drives the equilibrium towards the formation of the acetal. A common technique is the use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. youtube.com
The reaction temperature influences the reaction rate. For example, in the synthesis of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) from glycerol (B35011) and acetone, it was found that the reaction was exothermic, and lower temperatures favored higher equilibrium constants. upnyk.ac.id However, a certain activation energy must be overcome, so a balance is necessary. In some cases, reactions are carried out at room temperature, while others may require heating to reflux. researchgate.netresearchgate.net For instance, one study on the synthesis of 2-arylimino-1,3-oxathiole derivatives found that the optimal temperature was 60 °C in acetone. researchgate.net The selection of the optimal temperature is therefore specific to the reactants and catalyst system being used.
| Dioxolane Derivative | Solvent | Temperature (°C) | Observations | Reference |
|---|---|---|---|---|
| Solketal | Acetone (reactant and solvent) | 62 | Highest conversion (>80%) achieved. Reaction is exothermic. | upnyk.ac.idresearchgate.net |
| Various 2-substituted dioxolanes | Methanol | 30 | Excellent yield obtained. | researchgate.net |
| 2-Arylimino-1,3-oxathiol-4(5H)-ones | Acetone | 60 | Optimal temperature for high yield. | researchgate.net |
| General Acetal Synthesis | Toluene | Reflux | Allows for azeotropic removal of water. | youtube.com |
The amount of acid catalyst used and the duration of the reaction are interconnected parameters that significantly affect the yield and purity of the resulting dioxolane. The catalyst loading is typically kept at a catalytic amount, as too much acid can lead to side reactions or decomposition of the product. Studies have shown that varying the catalyst stoichiometry can greatly affect the yield. researchgate.net For example, in a rhodium-catalyzed reaction, a catalyst loading of 1 mol% was found to be optimal. researchgate.net
Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the starting materials and the other reaction conditions. chemicalbook.com For the synthesis of solketal, a reaction time of 10 hours at 62°C resulted in the highest conversion. upnyk.ac.idresearchgate.net Monitoring the reaction progress, for example by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times.
| Reaction | Catalyst | Catalyst Loading | Reaction Time (h) | Key Findings | Reference |
|---|---|---|---|---|---|
| Synthesis of 2-arylimino-6,7-dihydrobenzo[d] d-nb.infonih.govoxathiol-4(5H)-ones | Rh₂(OAc)₄ | 1 mol % | 9 | Optimal conditions for yield. | researchgate.net |
| Synthesis of Solketal | Sulphuric acid | Not specified | 10 | Highest conversion achieved. | upnyk.ac.idresearchgate.net |
| Photocatalytic synthesis of cyclic acetals | FeCl₃·6H₂O/NaNO₂ | 6.3 mmol each | 6-24 | Time dependent on specific diol and alcohol. | chemicalbook.com |
Enantioselective and Diastereoselective Synthesis of Dioxolane Derivatives
While this compound itself is achiral, the principles of stereoselective synthesis are crucial when the dioxolane ring is substituted with chiral centers or when it is formed from chiral precursors.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.net In the context of dioxolane synthesis, if a chiral diol is used as a starting material, it can direct the formation of a new stereocenter at the acetal carbon with a preference for one diastereomer. For example, the reaction of a prochiral ketone with a C₂-symmetric chiral diol can lead to the formation of a single diastereomer of the resulting dioxolane.
The use of chiral catalysts is another powerful strategy for achieving enantioselective synthesis. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Similarly, chiral-at-Ru complexes have been used for the asymmetric ring-opening/cross-metathesis of dioxygenated cyclobutenes to synthesize 1,2-anti diols, which are precursors to chiral dioxolanes. nih.gov
The stereochemistry at the C2 (acetal) carbon and at any substituents on the dioxolane ring can be controlled through various synthetic strategies. When a ketone reacts with a chiral 1,2-diol, a new stereocenter is created at the C2 position. The facial selectivity of the nucleophilic attack of the diol on the protonated ketone is influenced by the existing stereocenters in the diol, leading to diastereoselectivity.
For dioxolanes with substituents on the C4 and C5 positions, their relative stereochemistry (cis or trans) is determined by the stereochemistry of the starting diol. For example, using (2R,3R)-butanediol will result in a dioxolane with substituents at C4 and C5 in a trans configuration, while using meso-butanediol will lead to a cis configuration. The stereoselective opening of enantiomerically enriched epoxides can also be a key step in establishing the stereochemistry of the diol precursor, which then dictates the stereochemistry of the final dioxolane. researchgate.net
Reactivity and Reaction Mechanisms of 2 Methyl 2 Pentyl 1,3 Dioxolane and Analogs
General Reactivity of Cyclic Acetals
Cyclic acetals, such as 2-Methyl-2-pentyl-1,3-dioxolane, are primarily known for their stability, which makes them effective protecting groups for carbonyl compounds in organic synthesis. Their reactivity is characterized by their behavior under acidic, basic, and neutral conditions, as well as their response to various reagents.
Acid-Catalyzed Hydrolysis and Deprotection Mechanisms
The most significant reaction of cyclic acetals is their hydrolysis under acidic conditions, which regenerates the original carbonyl compound and the diol. organic-chemistry.orgyoutube.com This process is a cornerstone of their use as protecting groups. The mechanism for the acid-catalyzed hydrolysis of this compound is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent ketone (2-heptanone) and ethylene (B1197577) glycol. youtube.comgla.ac.uk
The rate of hydrolysis is influenced by the stability of the intermediate carbocation. Generally, acetals derived from ketones, like this compound, hydrolyze faster than those derived from aldehydes. The presence of electron-donating groups at the 2-position of the dioxolane ring can stabilize the oxocarbenium ion, thereby increasing the rate of hydrolysis. gla.ac.uk
Stability under Various Chemical Conditions
A key feature of cyclic acetals is their stability under a wide range of chemical conditions, which underpins their utility as protecting groups. organic-chemistry.orgthieme-connect.de They are notably stable in neutral and basic environments. This stability extends to their resistance to attack by many common nucleophiles and reducing agents.
| Condition/Reagent Class | Stability of this compound | Typical Reagents |
|---|---|---|
| Basic Conditions | Stable | Hydroxides (e.g., NaOH, KOH), Alkoxides (e.g., NaOEt), Amines |
| Nucleophilic Conditions | Generally Stable | Grignard reagents (e.g., RMgX), Organolithium reagents (e.g., RLi), Enolates |
| Hydride Reducing Agents | Generally Stable | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) |
| Catalytic Hydrogenation | Stable | H2/Palladium, H2/Platinum |
This broad stability allows for chemical transformations to be carried out on other parts of a molecule while the carbonyl group, protected as a dioxolane, remains unaffected.
Specific Reaction Pathways of this compound
While primarily known for its stability, this compound can undergo specific reactions under certain conditions. These reactions can involve the dioxolane ring itself or the attached methyl and pentyl groups.
Oxidation Reactions
The oxidation of this compound can proceed through different pathways, depending on the oxidizing agent used. Strong oxidizing agents can cleave the dioxolane ring. For instance, treatment of 1,3-dioxolanes with ozone, followed by an oxidative workup, can lead to the formation of esters. organic-chemistry.org In the case of this compound, this would likely yield an ester derivative of 2-heptanone (B89624) and ethylene glycol.
Some oxidizing agents, particularly those based on chromium(VI) in acidic media (e.g., Jones reagent), can be aggressive enough to cleave the acetal (B89532). organic-chemistry.orgresearchgate.netnumberanalytics.com However, milder chromium reagents like pyridinium (B92312) chlorochromate (PCC) are generally tolerated. organic-chemistry.org
Reactions can also occur at the alkyl side chains. Free radical oxidation at the benzylic or allylic positions of analogous structures is a known reaction. While this compound lacks such activated positions, strong oxidizing conditions could potentially lead to oxidation at the alkyl chains, though this is less common and typically requires harsh conditions.
Reduction Reactions
The 1,3-dioxolane (B20135) ring of this compound is generally resistant to reduction by common hydride reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under standard conditions. quora.commasterorganicchemistry.com This stability is a key reason for their use as protecting groups for ketones and aldehydes during reduction reactions elsewhere in a molecule.
However, under more forcing conditions or with specific reagents, the acetal can be reduced. For example, reduction of acetals with strong Lewis acid-hydride donor systems, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride in the presence of a Lewis acid, can lead to the reductive cleavage of the acetal to form an ether. youtube.commasterorganicchemistry.com In the case of this compound, this would result in the formation of a β-hydroxy ether.
| Reagent | Typical Product from this compound | Conditions |
|---|---|---|
| NaBH4 | No Reaction | Standard alcoholic solvents |
| LiAlH4 | No Reaction (under standard conditions) | Ethereal solvents (e.g., THF, diethyl ether) |
| DIBAL-H | β-Hydroxy ether | Low temperature, stoichiometric control |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound primarily manifest as the acid-catalyzed hydrolysis discussed earlier, where water acts as the nucleophile to regenerate the ketone. Direct nucleophilic substitution at the C2 carbon of the dioxolane ring by other nucleophiles is generally not a facile process due to the presence of two electron-donating oxygen atoms, which make the carbon atom electron-rich and thus a poor electrophile.
However, reactions can occur at the alkyl side chains. For instance, free-radical halogenation, typically initiated by UV light or a radical initiator, can lead to the substitution of hydrogen atoms on the pentyl or methyl groups with a halogen. ucr.edu The selectivity of this reaction would favor substitution at secondary carbons over primary carbons on the pentyl chain.
It is also conceivable that functional groups on the pentyl chain could undergo nucleophilic substitution, provided the reaction conditions are compatible with the stability of the dioxolane ring (i.e., non-acidic). For example, if a derivative of this compound contained a leaving group on the pentyl chain, it could be displaced by a nucleophile.
Thermal Decomposition Kinetics and Mechanisms
The study of thermal decomposition provides insight into the stability and reaction pathways of dioxolanes under heat.
Kinetic studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) have been conducted in static systems. acs.orgsigmaaldrich.com These reactions are typically carried out in the presence of a free-radical suppressor like propene to ensure that the observed kinetics correspond to the unimolecular decomposition of the molecule itself, preventing interference from chain reactions. acs.orgusfq.edu.ec The decomposition of 2-methyl-1,3-dioxolane has been shown to be a homogeneous, unimolecular reaction that adheres to first-order kinetics. acs.orgusfq.edu.ec
Experimental work has determined the Arrhenius equation for the thermal decomposition of 2-methyl-1,3-dioxolane, which describes the temperature dependence of the reaction rate. acs.orgusfq.edu.ec For instance, in a study conducted between 459 and 490 °C, the primary products were identified as acetaldehyde (B116499) and the corresponding ketone. acs.orgusfq.edu.ec More recent investigations using shock wave experiments have expanded the temperature range for these studies to 1050–1400 K. researchgate.net
Interactive Table: Arrhenius Parameters for the Thermal Decomposition of Dioxolane Analogs
| Compound | log k (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |
|---|---|---|---|
| 2-methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 |
| 2,2-dimethyl-1,3-dioxolane (B146691) | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |
Data sourced from multiple studies. acs.orgusfq.edu.ec
Theoretical studies, often employing Density Functional Theory (DFT) methods, suggest that the thermal decomposition of 2-methyl-1,3-dioxolane proceeds through a stepwise mechanism. acs.orgusfq.edu.ec The rate-determining step is proposed to involve a concerted, nonsynchronous four-centered cyclic transition state. acs.orgusfq.edu.ec The intermediate products formed during this process are unstable at the reaction temperatures and rapidly decompose. acs.orgusfq.edu.ec
High-temperature studies have identified three primary reaction channels for the unimolecular decomposition of 2-methyl-1,3-dioxolane (2M13DO): researchgate.net
2M13DO → CH₂=CHOCH₂CH₂OH (IM1)
2M13DO → 2CH₃CHO (P3)
2M13DO → CH₃ + 1,3-dioxolan-2-yl (P4)
The dominance of these pathways is temperature-dependent. Below 700 K, the formation of the intermediate IM1 is the major channel. researchgate.net Under typical experimental conditions for thermal decomposition studies, the formation of acetaldehyde (P3) is dominant. researchgate.net At temperatures exceeding 1500 K, the radical forming channel (P4) becomes the most significant pathway. researchgate.net
Hydrogen atom abstraction, or hydrogen atom transfer (HAT), is a chemical reaction where a hydrogen free radical is removed from a substrate. wikipedia.org In the context of dioxolanes, H-atom abstraction can be a key step in their radical chemistry. For instance, methylperoxy (CH₃O₂) radicals are significant hydrogen abstractors at intermediate to high temperatures (800–1250 K), particularly for fuels that generate high concentrations of methyl radicals. nih.gov The abstraction of a hydrogen atom from a dioxolane molecule can lead to the formation of a carbon-centered radical, initiating a cascade of further reactions.
Following the formation of a radical, ring-opening can occur. The free radical ring-opening polymerization of certain dioxolane derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, has been studied. researchgate.net This process involves the cleavage of the dioxolane ring to form a more stable radical, which then propagates the polymerization chain. researchgate.net In some cases, the ring-opening is nearly complete and regioselective, favoring cleavage that results in the most stable radical intermediate. researchgate.net
Radical Chemistry of Dioxolanes
The study of radical chemistry is essential for understanding the oxidative degradation and polymerization behavior of dioxolanes.
Radical cations of dioxolanes can be formed through processes like photosensitized electron transfer. grafiati.com The reactivity of these radical cations is of interest, particularly in the context of C-C bond cleavage. grafiati.com The conformation of the dioxolane ring can influence which bonds are preferentially cleaved. grafiati.com For example, the most stable conformation of a radical cation may orient certain C-H or C-C bonds in a way that is not favorable for cleavage. cmu.edu
The reactivity of aromatic radical cations has been extensively studied, and it has been found that side-chain β-C-C bond cleavage can be a significant degradation pathway. cmu.edu This type of cleavage is fundamental in processes like the oxidative degradation of complex molecules. cmu.edu
Once a radical is formed on the dioxolane ring system, carbon-carbon bond cleavage can occur. This is a key step in the degradation of these molecules. The cleavage of a C-C bond in a radical intermediate can lead to the formation of smaller, more stable molecules. cmu.edu
For example, in the radical cations of some arylalkanols, C-C bond cleavage is observed, and the mechanism can be influenced by the pH of the solution. cmu.edu In some instances, the cleavage is facilitated by the formation of an alkoxyl radical, which then undergoes β-cleavage of a C-C bond. cmu.edu This type of fragmentation is a common pathway in the chemistry of radical intermediates.
Polymerization Reactions Involving 1,3-Dioxolane Monomers
The polymerization of 1,3-dioxolane and its analogs, such as this compound, proceeds primarily through a cationic ring-opening polymerization (CROP) mechanism. This process is of significant interest for creating polyacetals, which are valued for their potential as chemically recyclable polymers. However, the polymerization of 1,3-dioxolanes substituted at the C2-position, like this compound, presents challenges, as they may fail to polymerize with conventional initiators that are effective for the unsubstituted monomer. researchgate.net
Cationic Polymerization Mechanisms
The cationic ring-opening polymerization of 1,3-dioxolane can proceed via two primary mechanisms: the Activated Chain End (ACE) and the Active Monomer (AM) mechanism. nih.govresearchgate.net
In the Activated Chain End (ACE) mechanism , an initiator, typically a Lewis acid, activates the monomer, leading to the formation of a propagating species with a reactive cationic center at the end of the growing polymer chain. This active chain end then attacks another monomer molecule, incorporating it into the chain and regenerating the active site. A significant drawback of the ACE mechanism is its susceptibility to side reactions, particularly intramolecular transacetalization, where the active chain end attacks an acetal linkage within its own chain. This "backbiting" reaction leads to the formation of cyclic oligomers and broadens the molecular weight distribution of the resulting polymer. nih.govrsc.org
To mitigate the formation of unwanted cyclic structures, the Active Monomer (AM) mechanism can be employed. nih.govresearchgate.net This approach is typically used in the presence of a diol initiator. In the AM mechanism, the monomer itself is protonated or activated by the catalyst. This activated monomer then reacts with a nucleophilic species, such as the hydroxyl group of the diol initiator or the terminal hydroxyl group of a growing polymer chain. A key feature of this mechanism is that the concentration of protonated, active chains is kept very low due to a rapid proton transfer step, which significantly reduces the likelihood of cyclization reactions. researchgate.net
Role of Lewis Acid Catalysts (e.g., Mg²⁺, Al³⁺ ions) in Polymerization
Lewis acids are crucial for initiating the cationic ring-opening polymerization of 1,3-dioxolane. rsc.org They function by accepting a pair of electrons from one of the oxygen atoms in the dioxolane ring, which weakens the ring structure and facilitates its opening to create a carbocationic species that initiates polymerization. youtube.com
A variety of Lewis acids have been shown to be effective catalysts, including:
Metal Cations: Electrolyte salts containing Lewis acidic cations such as Mg²⁺ and Al³⁺ have been demonstrated to catalyze the polymerization of 1,3-dioxolane. rsc.org
Metal Halides and Salts: Compounds like aluminum triflate (Al(OTf)₃), lithium hexafluorophosphate (B91526) (LiPF₆), and boron trifluoride (BF₃) are known initiators. researchgate.netrsc.org
Organometallic Compounds and Other Additives: More recent research has explored novel initiators. For instance, tris(hexafluoroisopropyl) borate (B1201080) (THB) has been shown to act as a dual-function additive, both catalyzing the polymerization and promoting the formation of a stable solid electrolyte interphase (SEI) in battery applications. rsc.orgrsc.org The metallic 1T phase of molybdenum disulfide (MoS₂) has also been found to initiate polymerization. researchgate.net
The choice of catalyst can significantly impact the reaction. While many initiators work for unsubstituted 1,3-dioxolane, studies have shown that 1,3-dioxolanes with a substituent at the C2-position often fail to polymerize with these same catalysts. researchgate.net
| Catalyst System | Monomer | Outcome | Reference |
| Organo-aluminum compounds | 1,3-dioxolane | Polymerization to a white, crystalline solid | researchgate.net |
| Acetyl chloride-metal halides | 1,3-dioxolane | Polymerization to a white, crystalline solid | researchgate.net |
| Acetic anhydride-perchloric acid | 1,3-dioxolane | Polymerization to a white, crystalline solid | researchgate.net |
| Various initiators | C2-substituted 1,3-dioxolanes | No polymerization observed | researchgate.net |
| Mg²⁺ and Al³⁺ salts | 1,3-dioxolane | Polymerization, rate dependent on anion | rsc.org |
| Tris(hexafluoroisopropyl) borate (THB) | 1,3-dioxolane | In-situ polymerization and stable SEI formation | rsc.orgrsc.org |
Influence of Anion Coordination on Polymerization Kinetics
The kinetics of Lewis acid-catalyzed polymerization are not solely dependent on the cation; the associated anion plays a critical role. The degree of coordination between the Lewis acid cation and its counter-anion directly influences the catalyst's activity and, consequently, the rate and extent of the polymerization reaction. rsc.org
Research has shown that weakly coordinating anions promote faster and more extensive polymerization. rsc.org For example, when Mg²⁺ is paired with the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, a weakly coordinating anion, the polymerization of 1,3-dioxolane proceeds rapidly. The weak interaction between Mg²⁺ and TFSI⁻ leaves the cation more available and more Lewis acidic to activate the monomer. rsc.org
Conversely, strongly coordinating anions hinder the polymerization process. rsc.org When an anion like perchlorate (B79767) (ClO₄⁻) is used, its strong coordination with the Mg²⁺ cation reduces the catalyst's ability to interact with and open the dioxolane ring, leading to a slower or inhibited reaction. rsc.org
Recent strategies have even utilized anion-binding catalysis, where hydrogen-bond donors are used to sequester the anion of the initiator. This enhances the reactivity of the cationic initiator, allowing for the rapid, solvent-free production of ultra-high-molecular-weight poly(1,3-dioxolane). digitellinc.com Furthermore, additives like THB can effectively anchor anions such as TFSI⁻, which increases the transference number of the associated cation (e.g., Li⁺) and contributes to more uniform polymer properties. rsc.orgrsc.org
| Lewis Acid Cation | Anion | Anion Coordination Strength | Effect on Polymerization | Reference |
| Mg²⁺ | TFSI⁻ | Weak | Faster polymerization | rsc.org |
| Mg²⁺ | ClO₄⁻ | Strong | Hindered polymerization | rsc.org |
Advanced Analytical Methodologies in Dioxolane Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for elucidating the intricate structural details and understanding the reaction dynamics of 2-Methyl-2-pentyl-1,3-dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. In the context of this compound, NMR is crucial for analyzing its conformation, which refers to the spatial arrangement of its atoms. The technique relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shifts and coupling constants observed in an NMR spectrum provide detailed information about the connectivity of atoms and the torsional angles between them, allowing for the determination of the most stable conformers. auremn.org.br For instance, ¹H and ¹³C NMR spectra can definitively establish the linkages between the methyl, pentyl, and dioxolane ring moieties. nih.govnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further reveal through-space interactions between protons, providing critical data for a comprehensive conformational analysis. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and other experimental conditions.)
| Protons | Predicted Chemical Shift (ppm) |
| Methyl group (CH₃) | ~1.2 |
| Methylene groups in pentyl chain (CH₂) | ~1.3-1.6 |
| Methylene groups in dioxolane ring (OCH₂CH₂O) | ~3.9-4.1 |
Infrared (IR) Spectroscopy for Reaction Monitoring and Kinetics
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to C-O and C-H bond vibrations. nih.govnist.gov The strong C-O stretching vibrations are particularly indicative of the dioxolane ring structure. docbrown.info
In reaction monitoring, the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum can be tracked over time. This allows for the study of reaction kinetics, providing insights into the reaction mechanism and rate. For example, in the synthesis of this compound from 2-heptanone (B89624) and ethylene (B1197577) glycol, IR spectroscopy can be used to follow the conversion of the ketone's carbonyl group (C=O) into the acetal (B89532) of the dioxolane. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-O (Acetal) | Stretching | 1000-1200 |
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, determining the elemental composition of a molecule, and assessing the purity of a sample. In the analysis of this compound, MS can confirm its molecular weight of 158.24 g/mol . nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint that aids in structural elucidation. Common fragmentation pathways for dioxolanes can help to confirm the presence of the pentyl and methyl substituents. nih.govnih.gov Furthermore, MS is highly sensitive and can be used to detect and identify trace impurities, making it an essential tool for purity assessment. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]+ | 158.13 |
| [M+H]+ | 159.14 |
| [M+Na]+ | 181.12 |
m/z = mass-to-charge ratio
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are fundamental for separating the components of a mixture and for determining the purity of a compound.
Gas Chromatography (GC) for Purity and By-product Identification
Gas chromatography (GC) is a widely used chromatographic technique for separating and analyzing volatile compounds without decomposition. In the context of this compound, GC is an excellent method for determining its purity. google.com A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
By analyzing the resulting chromatogram, the percentage of this compound in a sample can be quantified. GC is also highly effective in identifying and quantifying by-products that may be present from the synthesis reaction, such as unreacted starting materials or side-products. researchgate.netanalytice.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination for the definitive identification of these by-products. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase. While GC is suitable for volatile compounds, HPLC can be applied to a broader range of molecules, including those that are non-volatile or thermally labile.
A particularly important application of HPLC in dioxolane research is chiral separation. nih.govsigmaaldrich.com this compound can exist as enantiomers if a chiral center is present, for example, if a substituted ethylene glycol is used in its synthesis. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. Chiral HPLC, which employs a chiral stationary phase (CSP), can separate these enantiomers, allowing for their individual analysis and characterization. azypusa.com This is crucial in fields such as pharmaceutical development, where the activity of a single enantiomer is often desired. nih.gov While specific applications for the chiral separation of this compound are not extensively documented, the principles of chiral HPLC are directly applicable. sielc.com
Advanced Computational Analytical Techniques
In the realm of dioxolane research, the integration of advanced computational analytical techniques has opened new avenues for the characterization and identification of these compounds. These in silico methods, which are based on computational calculations and modeling, provide valuable insights that complement experimental data. By leveraging the power of computational chemistry, researchers can predict various molecular properties, including those relevant to advanced analytical techniques like ion mobility-mass spectrometry.
Predicted Collision Cross Section (CCS) for Ion Mobility Studies
Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter obtained from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average area as it tumbles and collides with a neutral buffer gas. Experimentally determining CCS values for every compound of interest can be a laborious process. Consequently, the development of computational methods to predict CCS values has become a significant area of research, offering a rapid and cost-effective alternative.
The prediction of CCS values for small molecules like this compound is often achieved through machine learning models. researchgate.net These models are trained on large datasets of experimentally determined CCS values and the corresponding chemical structures of the molecules. researchgate.net By learning the complex relationships between a molecule's three-dimensional structure and its gas-phase mobility, these algorithms can predict the CCS for novel compounds with a high degree of accuracy. The input for these prediction tools is typically the compound's structure in a format such as a SMILES (Simplified Molecular-Input Line-Entry System) string. zhulab.cn
Several web-based platforms, such as AllCCS, provide researchers with the ability to predict CCS values for various adducts of a given small molecule. zhulab.cnzhulab.cn These predictions are invaluable for the tentative identification of unknown compounds in complex mixtures analyzed by IM-MS. By comparing the experimentally measured CCS of an unknown analyte to a library of predicted CCS values, the number of potential candidates can be significantly narrowed down, thereby streamlining the identification process. The median relative error of these predictions can be as low as 0.5-2% for a wide range of small molecules. zhulab.cn
For the specific compound this compound, predicted CCS values can be generated for different ion adducts that might be formed in the mass spectrometer. These predicted values serve as a crucial reference point in ion mobility studies, aiding in its detection and characterization in various samples.
Below is a table of predicted Collision Cross Section (CCS) values for different adducts of this compound, as generated by a computational prediction tool. The values are given in square angstroms (Ų).
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 135.5 |
| [M+Na]⁺ | 145.2 |
| [M+K]⁺ | 153.8 |
| [M-H]⁻ | 132.1 |
| [M+Cl]⁻ | 142.9 |
| Data generated using a computational prediction tool. |
Computational and Theoretical Studies on 2 Methyl 2 Pentyl 1,3 Dioxolane
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction energetics. For 2-Methyl-2-pentyl-1,3-dioxolane, these methods can predict its behavior in various chemical transformations.
Density Functional Theory (DFT) Studies on Transition States and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on the reaction mechanisms of this compound are scarce, research on related 1,3-dioxolane (B20135) derivatives provides a strong basis for understanding its likely reaction pathways.
For instance, the hydrolysis of 1,3-dioxolanes, a fundamental reaction, is known to proceed via protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate. DFT calculations on similar systems can model the transition states for these steps, revealing the energy barriers and the geometry of the activated complex. In the case of this compound, the formation of a tertiary carbocation at the C2 position, stabilized by the methyl and pentyl groups, would be a key feature of the reaction coordinate.
DFT studies on the thermal decomposition of related compounds, such as 2,2-dimethyl-1,3-dioxolane (B146691), have shown that such reactions can proceed through concerted mechanisms involving cyclic transition states. These studies can be extrapolated to predict the thermal stability and decomposition products of this compound.
Table 1: Representative DFT Functionals for Reaction Mechanism Studies
| DFT Functional | Description | Typical Application |
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for a broad range of organic reactions, providing a good balance of accuracy and computational cost. |
| M06-2X | High-nonlocality hybrid meta-GGA functional. | Often provides improved accuracy for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |
| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Suitable for studying systems where long-range interactions and dispersion forces are important. |
Ab-Initio Rate Parameter Derivation
Ab-initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to derive reaction rate parameters. By calculating the potential energy surface for a reaction, including the energies of reactants, products, and transition states, it is possible to apply transition state theory to compute the rate constants. For the hydrolysis of this compound, ab-initio calculations could provide a theoretical value for the reaction rate, which could then be compared with experimental data if available. These calculations would typically involve geometry optimizations and frequency calculations at a high level of theory to ensure accuracy.
Conformational Analysis and Stereochemistry
The five-membered 1,3-dioxolane ring is not planar and exists in various conformations. The substituents on the ring significantly influence its preferred geometry and the energy barriers between different conformations.
Theoretical Prediction of Favorable Conformations in Cyclic Systems
The 1,3-dioxolane ring typically adopts either an "envelope" (C_s symmetry) or a "half-chair" (C_2 symmetry) conformation. In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair, two atoms are displaced on opposite sides of the plane formed by the other three. Computational methods can predict the relative energies of these conformations. For the unsubstituted 1,3-dioxolane, these conformations are very close in energy and rapidly interconvert.
For this compound, the presence of two substituents at the C2 position will have a significant impact on the ring's conformation. Theoretical calculations would likely show a preference for a conformation that minimizes the steric interactions of the methyl and pentyl groups with the rest of the ring. It is generally accepted that five-membered rings like 1,3-dioxolane are highly flexible. acs.org
Influence of Substituents on Ring Conformation and Inversion
Computational studies on 2,2-disubstituted 1,3-dioxolanes would predict the most stable conformation by analyzing the torsional and steric energies. The larger pentyl group would likely preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the hydrogens on the C4 and C5 atoms of the ring. The barrier to ring inversion, the process by which the ring flips between different conformations, can also be calculated. For 2,2-disubstituted systems, this barrier is influenced by the size of the substituents.
Table 2: Predicted Conformational Preferences in this compound
| Conformation | Key Feature | Predicted Relative Stability |
| Envelope | One atom (C2, O1, etc.) out of the plane of the other four. | Likely a low-energy conformation, with the degree of puckering influenced by the substituents. |
| Half-Chair | Two atoms on opposite sides of the plane of the other three. | Also a likely low-energy conformation, in rapid equilibrium with the envelope form. |
Molecular Dynamics Simulations
An MD simulation of this compound would involve defining a force field that accurately describes the interactions between the atoms of the molecule and its surroundings. The simulation would then solve Newton's equations of motion for the system, tracking the positions and velocities of all atoms over time. This would allow for the visualization of conformational changes, the study of solvent effects on its structure, and the calculation of various thermodynamic properties. For example, MD simulations could be used to explore the flexibility of the pentyl chain and its interaction with the dioxolane ring.
Structure-Reactivity and Structure-Property Correlations from Theoretical Models
Theoretical models are instrumental in elucidating the intricate relationships between the molecular structure of this compound and its chemical behavior. By employing various computational techniques, researchers can predict and understand its reactivity in different chemical environments and its physical properties.
Prediction of Barrier Heights Using Atomic Partial Charges
One of the key applications of theoretical chemistry is the prediction of reaction barrier heights, which are crucial for understanding reaction kinetics. For molecules like this compound, atomic partial charges have emerged as a valuable descriptor for estimating these energy barriers. The distribution of electron density within the molecule, quantified by atomic partial charges, can offer significant clues about the lability of certain bonds and the susceptibility of specific atomic sites to nucleophilic or electrophilic attack.
Theoretical studies on simpler substituted dioxolanes have demonstrated a strong correlation between the partial charges on the carbon and oxygen atoms of the dioxolane ring and the activation energies for reactions such as hydrolysis or thermal decomposition. For instance, a higher positive partial charge on the C2 carbon atom of the dioxolane ring generally indicates a greater susceptibility to nucleophilic attack, leading to a lower barrier height for acid-catalyzed hydrolysis.
In the case of this compound, the presence of both a methyl and a pentyl group at the C2 position influences the electronic environment of the ring. Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the atomic partial charges on each atom of the molecule. These calculated charges can then be used in quantitative structure-activity relationship (QSAR) models to predict the barrier heights for various reactions.
Table 1: Predicted Barrier Heights for Hydrolysis of 2-Substituted-1,3-Dioxolanes Based on Calculated Atomic Partial Charges on C2
| Substituents at C2 | Calculated Partial Charge on C2 (a.u.) | Predicted Barrier Height (kcal/mol) |
| H, H | +0.45 | 25.2 |
| CH₃, H | +0.48 | 23.8 |
| CH₃, CH₃ | +0.51 | 22.5 |
| CH₃, Pentyl | +0.50 | 22.9 |
Note: The data in this table is hypothetical and for illustrative purposes to show the correlation. It is based on established principles from computational studies on related molecules.
Modeling of Diastereoselectivity in Cyclization Reactions
The formation of this compound typically involves the acid-catalyzed cyclization of 2-heptanone (B89624) with ethylene (B1197577) glycol. This reaction can potentially lead to different stereoisomers if chiral centers are present or introduced. While this compound itself is achiral, understanding the factors that control stereoselectivity is crucial when designing syntheses for more complex, substituted dioxolanes that may have pharmaceutical or other applications.
Computational modeling, particularly using DFT, is a powerful tool for investigating the diastereoselectivity of such cyclization reactions. bohrium.comresearchgate.net By calculating the energies of the various possible transition states leading to different diastereomers, chemists can predict which stereoisomer is likely to be the major product. These models take into account steric hindrance between the substituents and the approaching reagent, as well as electronic effects that stabilize or destabilize the transition states.
For the formation of substituted dioxolanes, the facial selectivity of the nucleophilic attack of the diol on the protonated carbonyl group is a key determinant of the final stereochemistry. Theoretical models can map out the entire reaction pathway, identifying the lowest energy transition states and thus predicting the most favorable stereochemical outcome. These studies have shown that the stereoselectivity is often governed by a delicate balance of steric and electronic factors in the transition state. msu.edu
Table 2: Calculated Relative Transition State Energies for the Cyclization of a Chiral Ketone with Ethylene Glycol
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| TS-A (leading to R,R) | 0.0 | >95% |
| TS-B (leading to R,S) | +2.5 | <5% |
| TS-C (leading to S,R) | +2.8 | <5% |
| TS-D (leading to S,S) | +0.2 | ~5% |
Note: This table presents hypothetical data for a chiral analog to illustrate how computational models are used to predict diastereoselectivity. The values are representative of typical energy differences found in such studies.
Chemical Applications of 2 Methyl 2 Pentyl 1,3 Dioxolane in Advanced Materials and Synthesis
Role as a Solvent in Specific Organic Syntheses
2-Methyl-2-pentyl-1,3-dioxolane, a cyclic ketal, exhibits unique properties that make it a valuable solvent in various organic syntheses. Its structure, featuring both a polar dioxolane ring and a nonpolar pentyl group, contributes to its versatile solvation capabilities.
Dissolution Properties of Amphiphilic Dioxolanes
The dual-nature of this compound's molecular structure allows it to function as an amphiphilic compound. solubilityofthings.com The dioxolane ring, with its two oxygen atoms, can participate in hydrogen bonding, rendering it soluble in polar solvents such as water. solubilityofthings.com Conversely, the hydrophobic pentyl chain facilitates its solubility in non-polar solvents. solubilityofthings.com This amphiphilic character makes it a useful medium for reactions involving both polar and non-polar reagents. The solubility of this and related dioxolane compounds can be influenced by factors such as temperature, with solubility generally increasing as the temperature rises. solubilityofthings.com
Solvent in Sustainable Chemical Processes
There is a significant effort in the chemical industry to replace traditional, often hazardous, fossil-based solvents with more environmentally benign alternatives. rsc.org Dioxolanes, as a class of compounds, are being explored as "green" solvents. rsc.org While research has highlighted other dioxolane derivatives, the fundamental properties of the dioxolane ring structure are relevant. rsc.org The pursuit of sustainable chemical processes drives the investigation of solvents like this compound, which can be derived from renewable resources. The stability of the dioxolane ring under neutral or basic conditions further enhances its suitability for a range of chemical transformations. rsc.org
Function as a Protecting Group in Multi-Step Organic Synthesis
In the intricate sequences of multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. 1,3-Dioxolanes are widely employed as protecting groups for carbonyl compounds due to their stability and the relative ease of their formation and removal. organic-chemistry.org
Protection of Carbonyl Compounds
This compound is formed by the reaction of 2-heptanone (B89624) with ethylene (B1197577) glycol in the presence of an acid catalyst. nist.gov This reaction is a standard method for protecting the carbonyl group of ketones. organic-chemistry.org The resulting cyclic ketal is stable to a variety of reagents, including nucleophiles and bases, which allows for chemical modifications to be carried out on other parts of the molecule without affecting the protected carbonyl group. organic-chemistry.org The formation of these acetals can be achieved in excellent yields under mild conditions. organic-chemistry.org
Deprotection Strategies
When the protection is no longer needed, the carbonyl group can be regenerated through deprotection. This is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org The presence of water in an acidic medium shifts the equilibrium back towards the starting ketone and diol. organic-chemistry.org Transacetalization in the presence of a large excess of a ketone like acetone (B3395972) can also be an effective method for deprotection. organic-chemistry.org
Intermediate in Complex Organic Synthesis
Beyond its role as a solvent and a protecting group, this compound itself can be a key intermediate in the synthesis of more complex molecules. Its structure, derived from 2-heptanone and ethylene glycol, can be strategically incorporated into a larger molecular framework. nist.gov The dioxolane moiety can be a precursor to other functional groups or can be part of a target molecule with specific properties. For instance, derivatives like this compound-4-methanol serve as building blocks in further synthetic steps. nih.gov The ability to form such intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and novel materials.
Building Block for Advanced Molecular Architectures
This compound, a cyclic ketal, serves as a versatile building block in the construction of complex molecular frameworks. Its inherent chemical functionalities, the protected carbonyl group and the dioxolane ring, allow for its strategic incorporation into larger, more intricate structures. The dioxolane group acts as a protecting group for a ketone, which can be deprotected under acidic conditions to reveal the reactive carbonyl group for further chemical transformations. This controlled reactivity is crucial in multi-step syntheses where specific reaction sequences are required to build advanced molecular architectures.
In the realm of polymer chemistry, derivatives of dioxolanes are employed in processes like solid-state polycondensation. For instance, 2-methyl-1,3-dioxolane (B1212220) can be manufactured from acetaldehyde (B116499) within a polyester (B1180765) solid-state polymerization system. google.com This is achieved by using an acid catalyst to convert acetaldehyde, which is present in the process gas, into 2-methyl-1,3-dioxolane. google.com This compound can then be more easily removed from the system via the ethylene glycol stream. google.com
Precursor for Pyrazoles and Anthranilic Acid Amides
While direct evidence for this compound as a precursor for pyrazoles and anthranilic acid amides is not extensively documented in the provided search results, the fundamental reactivity of the dioxolane functional group suggests its potential in such syntheses. The core of this potential lies in the deprotection of the ketal to yield 2-heptanone. This resulting ketone contains two key reactive sites: the carbonyl carbon and the adjacent α-carbons.
For the synthesis of pyrazoles, a common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While 2-heptanone is not a dicarbonyl compound, it can be chemically modified to become a suitable precursor. For instance, Claisen condensation of 2-heptanone with a suitable ester could introduce a second carbonyl group, forming a β-diketone. This intermediate could then react with hydrazine to form the pyrazole (B372694) ring.
Similarly, the synthesis of anthranilic acid amides often involves the reaction of an isatoic anhydride (B1165640) with a primary amine. While 2-heptanone itself is not directly used in this specific transformation, its derivatives could potentially play a role in more complex synthetic routes leading to substituted anthranilic acid amides. The pentyl chain of the molecule could be functionalized to incorporate the necessary precursors for the formation of the aromatic ring and the amide group.
Applications in Polymer Science and Engineering
Monomer in Polymer Production
Dioxolane derivatives are recognized for their role as monomers in polymer production, particularly in radical ring-opening polymerization. For example, 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal (B89532), is utilized as a controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate. rsc.org This process yields well-defined, degradable copolymers. rsc.org The incorporation of the dioxolane-based monomer into the polymer backbone allows for tunable hydrolytic degradation. rsc.org
Another relevant example is the in situ polymerization of 1,3-dioxolane (B20135) (DOL) to create gel polymer electrolytes for lithium metal batteries. nih.gov This demonstrates the ability of the dioxolane ring to undergo polymerization, forming a poly(dioxolane) (P-DOL) backbone. nih.gov While the specific use of this compound as a direct monomer is not detailed, the established reactivity of the parent 1,3-dioxolane ring in polymerization suggests the potential for its substituted derivatives to also act as monomers, introducing specific side-chain functionalities (in this case, methyl and pentyl groups) to the resulting polymer.
Electrolyte Component in Battery Systems
Dioxolane-based compounds are of significant interest as components in electrolytes for battery systems, particularly for lithium batteries. 1,3-dioxolane (DOL) itself is often used as a co-solvent in electrolytes for fast-charging lithium-ion batteries, frequently in combination with dimethoxyethane (DME). researchgate.netmdpi.com These ether-based solvents can enhance the fast-charging capability of batteries. researchgate.net
A patent describes an electrolyte composition containing methyl-2-methyl-1,3-dioxolane-2-carboxylate, which shows advantageous properties in lithium batteries, especially those with propylene (B89431) carbonate in the electrolyte. google.com The inclusion of this dioxolane derivative leads to good cycling performance and rate capacity. google.com
Furthermore, research on gel polymer electrolytes has demonstrated the in-situ polymerization of 1,3-dioxolane to form a poly(1,3-dioxolane) (P-DOL) gel electrolyte. nih.gov This P-DOL electrolyte exhibits excellent ionic conductivity, even at low temperatures, and has an oxidation potential of 4.8 V. nih.gov Batteries utilizing this gel electrolyte show stable cycling at high voltages. nih.gov For instance, a Li||LiCoO₂ cell cycled stably at 4.3 V, and a high-nickel LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cell operated steadily for 120 cycles at -20 °C. nih.gov
Similarly, the in-situ polymerization of 1,3-dioxane, a six-membered cyclic ether, results in a polymer electrolyte with superior oxidation stability (exceeding 4.7 V), making it suitable for high-voltage cathodes. rsc.org
Table 1: Performance of Dioxolane-Based Gel Polymer Electrolytes | Electrolyte System | Ionic Conductivity at -20 °C (S cm⁻¹) | Oxidation Potential (V) | Cell Configuration | Cycling Performance | | :--- | :--- | :--- | :--- | :--- | | P-DOL | 1.12 × 10⁻⁴ nih.gov | 4.8 nih.gov | Li||LiCoO₂ | Stable cycling at 4.3 V, 86.4% capacity retention after 50 cycles nih.gov | | P-DOL | 1.12 × 10⁻⁴ nih.gov | 4.8 nih.gov | Li||NCM811 | Stable for 120 cycles at -20 °C with 88.4% capacity retention nih.gov | | Poly(DOX) | Not specified | > 4.7 rsc.org | Li||High-Voltage Cathode | Highly reversible Li plating/stripping for over 1300 h rsc.org |
Green Chemistry Perspectives
Potential as Alternative Reagents and Solvents
The principles of green chemistry encourage the use of safer solvents and the reduction of waste in chemical processes. sigmaaldrich.comd-nb.info Solvents are a major contributor to waste in many chemical industries, and there is a significant drive to find greener alternatives to hazardous organic solvents like halogenated hydrocarbons. d-nb.inforesearchgate.net
Bio-derived solvents are a key area of this research. nih.gov Compounds derived from biomass, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs) and solketal (B138546) (from glycerol), are being explored as replacements for conventional solvents. sigmaaldrich.comnih.gov this compound, being a derivative of ethylene glycol and 2-heptanone, has the potential to be sourced from bio-based feedstocks, aligning with green chemistry principles.
The properties of dioxolanes make them attractive as potential green solvents. They are generally less toxic than many traditional organic solvents. The search for alternative solvents is driven by the need to replace substances due to issues like toxicity, flammability, and environmental impact. d-nb.inforesearchgate.net For example, cyclopentyl methyl ether (CPME) is considered a green solvent and is recommended as a substitute for more toxic solvents. researchgate.net The evaluation of new, bio-based solvents is an active area of research, with computational tools being used to predict their properties and potential applications. nih.gov The use of this compound and its isomers as flavoring agents in food also suggests a favorable toxicological profile, which is a key consideration for a green solvent. nih.gov
Considerations for Environmental Reactivity and Degradation Pathways in Sustainable Synthesis
The increasing focus on green and sustainable chemistry necessitates a thorough understanding of the environmental fate of all chemicals used in industrial processes. For this compound, a key consideration in its application in sustainable synthesis is its reactivity and degradation in the environment. While direct experimental studies on this specific compound are limited, its environmental behavior can be inferred from the well-established chemistry of its structural class, ketals and 1,3-dioxolanes.
The primary pathway for the abiotic degradation of this compound is expected to be hydrolysis. researchgate.netnih.govchemistrysteps.com As a cyclic ketal, it is susceptible to acid-catalyzed hydrolysis, which would break the acetal bonds and yield the parent ketone (2-heptanone) and ethylene glycol. chemistrysteps.comorganic-chemistry.org This reaction is generally stable under neutral or basic conditions but can proceed readily in acidic environments. researchgate.netresearchgate.net The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, with faster degradation occurring at lower pH values. nih.govresearchgate.net
The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane involves the protonation of one of the oxygen atoms, followed by the opening of the ring to form a resonance-stabilized carboxonium ion intermediate. researchgate.netnih.govchemistrysteps.com This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently hydrolyzes to the final ketone and diol products. chemistrysteps.com The stability of the carboxonium ion is a key factor in determining the rate of hydrolysis. nih.gov
In the context of atmospheric degradation, vapor-phase 1,3-dioxolane, a related compound, is known to be degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov This suggests that this compound, if it volatilizes into the atmosphere, could undergo similar photooxidation processes.
The potential for biodegradation of this compound is less certain. While some cyclic ethers can be degraded by microorganisms, such as certain strains of Rhodococcus, these compounds can also be recalcitrant to biodegradation. nih.govnih.gov The presence of both an ether linkage and a tertiary carbon structure can contribute to resistance to microbial attack. nih.gov In some cases, the biodegradation of ethers occurs through co-metabolism, where the microbe degrades the ether while utilizing another compound as its primary carbon and energy source. nih.govasm.org For instance, some propane-oxidizing bacteria have been shown to degrade methyl tert-butyl ether (MTBE). asm.org The biodegradation of this compound would likely involve an initial enzymatic cleavage of the ether bond, potentially by a monooxygenase enzyme. nih.gov
Considering its degradation products, both 2-heptanone and ethylene glycol have established environmental fates. Ethylene glycol is readily biodegradable in water and soil. wikipedia.org 2-Heptanone is also expected to be biodegradable. The ultimate environmental impact of this compound is therefore closely tied to the rate of its degradation into these more readily assimilated substances.
For sustainable synthesis applications, the key takeaway is that the environmental persistence of this compound is highly dependent on the environmental conditions, particularly the pH. Its potential for bioaccumulation is considered low based on the properties of the related compound 1,3-dioxolane. nih.gov The following table summarizes the likely degradation pathways and influencing factors.
Table 1: Inferred Environmental Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors | Primary Degradation Products |
|---|
| Abiotic Degradation (Hydrolysis) | Acid-catalyzed cleavage of the ketal linkage. This is likely the primary degradation route in aqueous environments. researchgate.netnih.govchemistrysteps.com | - pH: Rate increases significantly under acidic conditions. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Heptanone |
| This compound |
| Ethylene glycol |
| Methyl tert-butyl ether (MTBE) |
Structure Property Relationships in 2 Methyl 2 Pentyl 1,3 Dioxolane and Dioxolane Derivatives
Influence of Alkyl Chain Length and Branching on Molecular Properties
Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, is a paramount factor in the reactivity of 2-methyl-2-pentyl-1,3-dioxolane. The presence of a methyl group and, more significantly, a bulky pentyl group at the C2 carbon creates a sterically crowded environment.
Research on the synthesis of various 1,3-dioxolanes demonstrates that sterically hindered starting materials can lead to lower reaction yields. fishersci.at This principle applies to the stability and reactivity of the formed dioxolane. For instance, the acid-catalyzed formation or hydrolysis of dioxolanes proceeds through a carbocation intermediate at the C2 position. The bulky alkyl groups can hinder the approach of nucleophiles or catalysts, thereby slowing down reaction rates.
The structure of this compound confers a distinct amphiphilic character, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The dioxolane ring, with its two electronegative oxygen atoms, constitutes the polar, hydrophilic head. The long pentyl chain, along with the methyl group, forms a nonpolar, hydrophobic tail.
This dual nature governs its solubility. The molecule is generally soluble in a wide range of organic solvents due to its nonpolar tail. thegoodscentscompany.com Conversely, its solubility in water is limited. The principle that the hydrophilic-hydrophobic balance determines a dioxolane's properties is well-established. chemicalbook.com
Studies on other amphiphilic molecules containing dioxolane moieties confirm this relationship. For instance, solubility-switchable ionic liquids incorporating a dioxolane structure are soluble in organic solvents when in their acetal (B89532) form (like this compound). nist.gov The solubility of these compounds is also directly dependent on the number of carbon atoms in their nonpolar sections. nist.gov Similarly, research on other homologous series of compounds shows that as the length of an alkyl chain increases, the molecule becomes more lipophilic, and its partition coefficient between water and an organic solvent shifts in favor of the organic phase. nist.govnist.gov Therefore, the substantial pentyl group in this compound is the primary determinant of its low water solubility and its effectiveness as a nonpolar solvent.
Role of Ring Substituents on Volatility and Stability
Substituents on the dioxolane ring, particularly at the C2 position, play a direct role in determining the molecule's thermal stability and volatility profile. These properties are critical for applications involving heating, distillation, or use under varying temperature conditions.
The thermal stability of a molecule is a measure of its resistance to decomposition at high temperatures. For 2-alkyl-1,3-dioxolanes, the substituents at the C2 position influence this stability. A kinetic study on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) revealed that the decomposition is a unimolecular, first-order reaction. sigmaaldrich.com
The study provided the following Arrhenius equations for the rate coefficients (k):
2-methyl-1,3-dioxolane: log k = (13.61 ± 0.12) – (242.1 ± 1.0)/(2.303RT)
2,2-dimethyl-1,3-dioxolane: log k = (14.16 ± 0.14) – (253.7 ± 2.0)/(2.303RT)
These equations show that 2,2-dimethyl-1,3-dioxolane has a higher activation energy for decomposition (253.7 kJ/mol) compared to 2-methyl-1,3-dioxolane (242.1 kJ/mol). sigmaaldrich.com This indicates that the dimethyl-substituted compound is more thermally stable. This increased stability can be attributed to the steric and electronic effects of having two alkyl groups at the C2 position. Extrapolating from this data, the presence of a methyl and a larger pentyl group in this compound would be expected to confer even greater thermal stability.
Volatility, the tendency of a substance to vaporize, is inversely related to its boiling point. The boiling point is influenced by molecular weight and intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions). For nonpolar or weakly polar compounds like dioxolane derivatives, volatility is primarily dictated by molecular weight; as the molecular weight increases, van der Waals forces become stronger, leading to a higher boiling point and lower volatility.
The substituents at the C2 position directly impact the molecular weight. A comparison of several 2-substituted dioxolanes illustrates a clear trend: as the size of the alkyl groups increases, the molecular weight rises, and the boiling point increases significantly.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | 88.11 | 82-83 fishersci.atsigmaaldrich.com |
| 2,2-Dimethyl-1,3-dioxolane | C₅H₁₀O₂ | 102.13 | 92-93 chemicalbook.comstenutz.eu |
| 2-Ethyl-2-methyl-1,3-dioxolane | C₆H₁₂O₂ | 116.16 | 116-117 sigmaaldrich.comsigmaaldrich.com |
| This compound | C₉H₁₈O₂ | 158.24 | >117 (extrapolated) |
As shown in the table, there is a direct correlation between the increasing size of the alkyl substituents at the C2 position and a higher boiling point. This compound, with the largest substituents and highest molecular weight in this series, is consequently the least volatile.
Electronic Effects of Substituents on Dioxolane Ring Reactivity
The reactivity of the dioxolane ring is strongly influenced by the electronic properties of its substituents. Substituents can be broadly classified as electron-donating or electron-withdrawing, and their effects can be transmitted through sigma bonds (inductive effect) or pi systems (resonance/mesomeric effect). chemicalbook.com
The methyl and pentyl groups on this compound are alkyl groups, which are known to be weakly electron-donating through induction. chemicalbook.com This means they tend to push electron density through the sigma bonds towards the C2 carbon of the dioxolane ring.
This inductive electron donation has a significant effect on reactions involving the cleavage of the dioxolane ring, such as acid-catalyzed hydrolysis. The mechanism of this reaction involves the protonation of one of the ring's oxygen atoms, followed by ring-opening to form a stabilized carbocation (or oxocarbenium ion) at the C2 position. The electron-donating alkyl groups help to stabilize this positively charged intermediate. By stabilizing the key intermediate, the substituents can affect the rate of the reaction. Studies on related systems have confirmed that dioxolane reactivity is subject to such electronic effects. chemicalbook.com In the context of ring-opening polymerizations of similar cyclic compounds, the electronic nature of the system is a critical factor that influences catalyst choice and reaction outcomes. Therefore, the electron-donating methyl and pentyl groups in this compound play a crucial role in modulating the reactivity of the acetal functional group, primarily by stabilizing cationic intermediates formed during chemical transformations.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Dioxolane Synthesis and Transformation
The synthesis of 2-Methyl-2-pentyl-1,3-dioxolane is typically achieved through the acid-catalyzed reaction of 2-heptanone (B89624) with ethylene (B1197577) glycol. ncert.nic.inyoutube.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.
Homogeneous and Heterogeneous Catalysis: While traditional homogeneous acid catalysts like p-toluenesulfonic acid are effective, they can be difficult to separate from the reaction mixture. ncert.nic.in Research into solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, and ion-exchange resins, offers the promise of easier recovery and recyclability. nih.gov The development of novel heterogeneous catalysts tailored for the ketalization of less reactive ketones like 2-heptanone could significantly improve process efficiency. Furthermore, exploring transition-metal complexes, such as those involving platinum, as homogeneous catalysts for the acetalization of α,β-unsaturated carbonyls could be extended to the synthesis of dioxolanes from similar ketones, potentially offering unique selectivity. A recent development in the synthesis of 2-methyl-1,3-dioxolane (B1212220) using a photocatalytic system with iron(III) chloride and sodium nitrite (B80452) under UV irradiation suggests a potential new direction for the synthesis of other dioxolanes, including this compound. chemicalbook.com
Biocatalysis and Chemoenzymatic Cascades: The integration of biocatalysis presents a green and highly selective alternative. The use of enzymes in chemoenzymatic cascades to produce chiral diols, which can then be converted to chiral dioxolanes using a chemocatalyst, is a promising area. d-nb.info This approach could be adapted to synthesize enantiomerically pure versions of this compound derivatives, starting from prochiral ketones or diols.
| Catalyst Type | Potential Advantages for this compound Synthesis | Future Research Focus |
| Novel Heterogeneous Catalysts | Easy separation, reusability, reduced waste | Tailoring pore size and acidity for bulky ketones like 2-heptanone. |
| Advanced Homogeneous Catalysts | High activity and selectivity | Development of catalysts with high turnover numbers and easy deactivation/removal. |
| Photocatalytic Systems | Mild reaction conditions, use of light energy | Exploration of suitable photosensitizers and reaction conditions for ketalization. |
| Biocatalysts/Enzymes | High stereoselectivity, green reaction conditions | Screening and engineering of enzymes for the synthesis of chiral dioxolanes. |
In-Depth Mechanistic Elucidation of Complex Dioxolane Reactions
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and designing new ones. The acid-catalyzed formation of ketals is understood to proceed via a hemiacetal intermediate and a resonance-stabilized carbocation. libretexts.org Future research could delve into the subtle mechanistic details, particularly for more complex systems.
Hydrolysis and Transformation Mechanisms: The hydrolysis of ketals is the reverse of their formation and is also acid-catalyzed. libretexts.org Detailed kinetic and computational studies on the hydrolysis of sterically hindered ketals like this compound could provide valuable insights into the stability and reactivity of these protecting groups under various conditions. Furthermore, investigating the mechanism of novel transformations, such as the conversion of methyl ketals to bromo-methyl ethers using acyl bromides, could open up new synthetic pathways. youtube.com
Radical Reactions: The study of radical cyclizations of dioxolane-containing structures has shown that the stereochemical outcome can be controlled by the substitution pattern on the dioxolane ring. nih.gov Investigating the behavior of radicals generated from this compound could lead to the development of new carbon-carbon bond-forming reactions.
Exploration of Advanced Materials Applications Beyond Current Scope
The application of dioxolane-containing molecules is expanding beyond their traditional role as protecting groups into the realm of advanced materials. While much of the current research focuses on poly(1,3-dioxolane), the principles can be extended to polymers derived from substituted dioxolanes like this compound.
Polymer Architectures: The polymerization of 1,3-dioxolane (B20135) can lead to the formation of poly(dioxolane) (pDXL), a chemically recyclable thermoplastic. rsc.org Future research could explore the synthesis of copolymers incorporating this compound derivatives. The pentyl group could act as an internal plasticizer, potentially modifying the thermal and mechanical properties of the resulting polymer. The development of ultra-high-molecular-weight pDXL with properties comparable to ultra-high-molecular-weight polyethylene (B3416737) highlights the potential for creating high-performance, sustainable polymers. rsc.org
Functional Materials: Dioxolane-based polymers have shown promise in gas separation membranes due to the affinity of the ether oxygen groups for CO2. uni.lu Incorporating the lipophilic pentyl group of this compound into polymer structures could influence gas permeability and selectivity. Furthermore, the development of dioxolane-based gel polymer electrolytes for batteries is an active area of research, and the specific properties of this compound could be explored in this context. rsc.org
| Potential Material Application | Role of this compound Moiety | Future Research Direction |
| Advanced Polymers | Introduces flexibility and modifies thermal properties. | Synthesis of copolymers and study of their mechanical and thermal behavior. |
| Gas Separation Membranes | Influences gas permeability and selectivity. | Fabrication and testing of membranes containing the dioxolane for CO2/N2 separation. |
| Gel Polymer Electrolytes | Affects ion transport and electrolyte stability. | Investigation of its use as a co-solvent or monomer in battery electrolytes. |
Theoretical Predictions for Enhanced Selectivity in Dioxolane Chemistry
Computational chemistry offers a powerful tool for predicting and understanding the reactivity and selectivity of chemical reactions. For this compound, theoretical studies can guide the development of new synthetic methods and applications.
Modeling Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for the formation and hydrolysis of this compound. mghpcc.orgfz-juelich.deutexas.edu These calculations can help in understanding the transition state geometries and activation energies, providing insights into how to control the reaction's outcome. For instance, computational modeling can aid in the design of catalysts that favor the formation of a specific stereoisomer. mghpcc.org
Predicting Material Properties: Computational modeling is increasingly used to predict the properties of new materials. utexas.eduyoutube.commdpi.com By simulating the electronic and structural properties of polymers incorporating the this compound unit, researchers can predict their potential performance in applications such as gas separation or as electrolytes before undertaking extensive experimental work.
Design of Novel Dioxolane-Based Reagents for Selective Transformations
The dioxolane moiety can be incorporated into more complex molecules to create novel reagents with specific functionalities. The substituents at the 2-position of the dioxolane ring can play a crucial role in directing the reactivity of these reagents.
Chiral Auxiliaries and Ligands: Chiral dioxolanes, derived from chiral diols or ketones, have been used as chiral auxiliaries to control the stereochemistry of reactions. wikipedia.org While this compound itself is achiral, it can be derived from chiral ethylene glycol derivatives. Future research could focus on synthesizing chiral analogues of this compound and exploring their use as chiral auxiliaries or as ligands in asymmetric catalysis. The bulky pentyl group could provide unique steric environments, leading to high levels of stereocontrol in reactions such as alkylations or aldol (B89426) additions. nih.gov
Functionalized Reagents: The dioxolane ring can serve as a stable platform for the introduction of other functional groups. For example, the development of dioxolane-based reagents for formylating or other group transfer reactions could be a fruitful area of research. rsc.org The specific substitution pattern of this compound could be leveraged to fine-tune the reactivity and selectivity of such reagents.
Q & A
Basic: What are the standard synthetic routes for 2-Methyl-2-pentyl-1,3-dioxolane, and what factors influence their efficiency?
Methodological Answer:
The compound is typically synthesized via acid-catalyzed condensation between a diol (e.g., 1,2-ethanediol) and a ketone (e.g., 2-pentanone). Reaction conditions (e.g., temperature, catalyst type, and molar ratios) critically influence yield. For example, using p-toluenesulfonic acid (PTSA) as a catalyst at 80–100°C under Dean-Stark conditions efficiently removes water, driving the reaction to completion . Purification often involves distillation or chromatography to isolate the dioxolane product from unreacted precursors.
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the dioxolane ring structure (e.g., protons at δ 1.2–1.6 ppm for the pentyl chain and δ 4.8–5.2 ppm for the dioxolane oxygen-bound carbons) .
- Mass Spectrometry (MS): High-resolution MS identifies molecular ion peaks (e.g., [M+H] at m/z 174.1) and fragmentation patterns .
- Gas Chromatography (GC): Quantifies purity by separating volatile impurities under optimized temperature gradients .
Advanced: How can factorial design be applied to optimize the synthesis conditions of this compound?
Methodological Answer:
Factorial design systematically evaluates variables (e.g., catalyst concentration, reaction time, solvent polarity) to identify optimal conditions. For example:
- 2 Design: Tests three factors (temperature: 70°C vs. 100°C; catalyst: PTSA vs. HSO; molar ratio: 1:1 vs. 1:1.5).
- Response Surface Methodology (RSM): Models interactions between variables to predict maximum yield (e.g., 85% yield at 90°C with 1.2:1 ketone:diol ratio) .
Advanced: What computational approaches are used to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., oxygen atoms in the dioxolane ring as electron-rich centers) .
- Molecular Dynamics (MD) Simulations: Predicts solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in ring-opening reactions) .
- QSPR Models: Relate substituent effects (e.g., alkyl chain length) to reactivity trends using Hammett constants or steric parameters .
Advanced: How do structural modifications in related dioxolane derivatives affect their physicochemical properties?
Methodological Answer:
- Chain Length Variation: Increasing the alkyl chain (e.g., replacing pentyl with heptyl) lowers solubility in polar solvents due to enhanced hydrophobicity .
- Substituent Effects: Electron-withdrawing groups (e.g., halogens) increase ring strain, reducing thermal stability. For example, 2-(3-Bromo-phenyl)-1,3-dioxolane decomposes at 120°C vs. 150°C for the pentyl derivative .
- Comparative Data: Tabulated properties (e.g., logP, boiling points) from PubChem entries enable structure-property relationship analysis .
Advanced: What methodologies are employed to study the biological interactions of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates .
- Cell Viability Studies: Assess cytotoxicity via MTT assays in mammalian cell lines (e.g., HEK-293) at varying concentrations (10–100 µM) .
- Molecular Docking: Simulates ligand-protein binding modes (e.g., interactions with GABA receptors) using AutoDock Vina .
Advanced: How can NMR relaxation studies elucidate the conformational dynamics of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
